![molecular formula C19H19FN2O3 B2775963 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide CAS No. 2034341-98-3](/img/structure/B2775963.png)

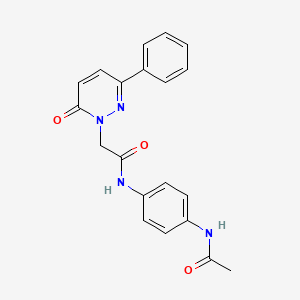

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two aromatic rings, one of which is a benzo[d][1,3]dioxol-5-yl group .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of benzo[d][1,3]dioxol-5-ylboronic acid, which is a boronic acid that can be used in cross-coupled reactions with palladium complexes and azides under mild conditions .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system containing a benzene ring and a 1,3-dioxole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the benzo[d][1,3]dioxol-5-ylboronic acid as a starting material. This boronic acid can participate in cross-coupled reactions with palladium complexes and azides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, benzo[d][1,3]dioxol-5-ylboronic acid, a related compound, has a melting point of 226 °C . Another related compound, 3,4-亚甲二氧基苯胺, is a white to brown solid with a density of 1.332 g/cm3, a melting point of 39-41°C, and a boiling point of 144°C .Applications De Recherche Scientifique

Antibacterial Activity

Research indicates the potential of compounds with structural similarities to 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide in exhibiting antibacterial properties. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, featuring a related pyrrolidinyl moiety, have demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom has been shown to reduce toxicity and improve antibacterial efficacy (Asahina et al., 2008).

Antitumor Agents

The structure of this compound also opens avenues for exploring antitumor applications. Compounds bearing similar N-aryl(indol-3-yl)glyoxamide frameworks have been synthesized and evaluated for their cytotoxic properties, with specific derivatives showing significant activity against various cancer cell lines. These studies underscore the importance of the N-(pyridin-4-yl) moiety for activity, presenting a promising strategy for designing potent antitumor agents (Marchand et al., 2009).

HIV Integrase Inhibitors

Additionally, derivatives of this compound have been explored as potent HIV integrase inhibitors. These studies have led to the identification of compounds with favorable pharmacokinetic properties and strong inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c20-16-4-1-13(2-5-16)10-21-19(23)22-8-7-15(11-22)14-3-6-17-18(9-14)25-12-24-17/h1-6,9,15H,7-8,10-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKMCJBRUCDSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-(3-benzenesulfonamidobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2775883.png)

![3,8-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B2775884.png)

![(Z)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2775886.png)

![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775889.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2775892.png)

![2-(2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2775895.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2775901.png)

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2775902.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)